5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 956369-25-8
VCID: VC2343927
InChI: InChI=1S/C9H9N3O3/c1-5-6(4-12(2)10-5)8-3-7(9(13)14)11-15-8/h3-4H,1-2H3,(H,13,14)
SMILES: CC1=NN(C=C1C2=CC(=NO2)C(=O)O)C
Molecular Formula: C9H9N3O3
Molecular Weight: 207.19 g/mol

5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid

CAS No.: 956369-25-8

Cat. No.: VC2343927

Molecular Formula: C9H9N3O3

Molecular Weight: 207.19 g/mol

* For research use only. Not for human or veterinary use.

5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid - 956369-25-8

Specification

CAS No. 956369-25-8
Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
IUPAC Name 5-(1,3-dimethylpyrazol-4-yl)-1,2-oxazole-3-carboxylic acid
Standard InChI InChI=1S/C9H9N3O3/c1-5-6(4-12(2)10-5)8-3-7(9(13)14)11-15-8/h3-4H,1-2H3,(H,13,14)
Standard InChI Key POAACBFRLKLYDU-UHFFFAOYSA-N
SMILES CC1=NN(C=C1C2=CC(=NO2)C(=O)O)C
Canonical SMILES CC1=NN(C=C1C2=CC(=NO2)C(=O)O)C

Introduction

Chemical Structure and Properties

Structural Characteristics

5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid comprises two distinct heterocyclic moieties: a 1,3-dimethyl-1H-pyrazole ring and an isoxazole ring bearing a carboxylic acid function. The pyrazole ring contains methyl groups at positions 1 and 3, with the connection to the isoxazole occurring at position 4. The isoxazole ring, characterized by its O-N-C framework, harbors a carboxylic acid group at position 3, which significantly influences the compound's physicochemical properties and reactivity .

Physicochemical Properties

The compound possesses significant physicochemical properties that influence its behavior in chemical reactions and biological systems. Table 1 summarizes these properties:

Table 1: Physicochemical Properties of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid

PropertyValueMethod
Molecular FormulaC₉H₉N₃O₃Computed
Molecular Weight207.19 g/molComputed
Density1.47±0.1 g/cm³Predicted
Boiling Point451.6±45.0 °CPredicted
pKa3.26±0.10Predicted
Physical StateSolid-
Storage ConditionRoom TemperatureStandard

Structural Identifiers

For precise identification in chemical databases and literature, the compound is represented using various structural identifiers:

Table 2: Structural Identifiers of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid

Identifier TypeValue
CAS Number956369-25-8
IUPAC Name5-(1,3-dimethylpyrazol-4-yl)-1,2-oxazole-3-carboxylic acid
InChIInChI=1S/C9H9N3O3/c1-5-6(4-12(2)10-5)8-3-7(9(13)14)11-15-8/h3-4H,1-2H3,(H,13,14)
InChIKeyPOAACBFRLKLYDU-UHFFFAOYSA-N
SMILESCC1=NN(C=C1C2=CC(=NO2)C(=O)O)C

Synthesis Methods

Proposed Synthetic Route

A plausible synthetic route for 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid would involve:

  • Formation of the 1,3-dimethyl-1H-pyrazole-4-carbaldehyde starting material

  • Conversion to an oxime derivative

  • Cyclization to form the isoxazole ring

  • Oxidation of a suitable precursor to generate the carboxylic acid function

This synthetic approach draws parallels from documented methods for synthesizing pyrazole-isoxazole hybrid compounds. Palladium-catalyzed coupling reactions involving terminal alkynes, hydrazine derivatives, and carbonyl compounds constitute an alternative approach for constructing the heterocyclic framework.

Key Synthetic Challenges

The synthesis of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid presents several challenges:

  • Regioselective formation of the 1,3-dimethylpyrazole moiety

  • Controlled coupling of the pyrazole and isoxazole rings

  • Selective oxidation to introduce the carboxylic acid function without affecting other reactive sites

  • Purification to achieve the required analytical purity

Chemical Reactions and Reactivity

Reactivity Profile

The reactivity of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid is primarily dictated by the presence of the carboxylic acid function and the heterocyclic rings. Key aspects of its reactivity include:

  • Carboxylic acid chemistry: Esterification, amidation, and salt formation

  • Isoxazole ring reactions: Potential for ring opening under specific conditions

  • Pyrazole reactions: Substitution reactions, particularly at the C5 position

Functional Group Transformations

The carboxylic acid group serves as a versatile handle for further derivatization through:

  • Esterification with alcohols to form corresponding esters

  • Amidation reactions with amines to generate amides

  • Reduction to alcohol derivatives

  • Decarboxylation under harsh conditions

The heterocyclic rings (pyrazole and isoxazole) can potentially undergo various transformations including electrophilic and nucleophilic substitutions, depending on reaction conditions and reagents employed.

Biological Activities and Applications

Biological ActivityStructural BasisRelated Compounds
Anti-inflammatoryPyrazole moietyPyrazole derivatives are known for anti-inflammatory properties
AntimicrobialIsoxazole ring systemIsoxazole-containing compounds exhibit antimicrobial activity
Enzyme InhibitionCarboxylic acid functionCarboxylic acids often participate in enzyme binding interactions
AnticancerCombined heterocyclic systemPyrazole-isoxazole hybrids have shown anticancer potential in similar structures

Medicinal Chemistry Applications

The compound represents a valuable scaffold in medicinal chemistry for several reasons:

  • Building Block: Serves as an intermediate in the synthesis of more complex bioactive molecules

  • Pharmacophore: Contains structural features associated with biological activity

  • Lead Compound: Potential starting point for structure-activity relationship (SAR) studies

  • Fragment-Based Drug Design: The heterocyclic components can be utilized in fragment-based approaches

Research Applications

In addition to potential therapeutic applications, 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid finds utility in various research contexts:

  • Chemical Probe Development: For investigating biological pathways and mechanisms

  • Structural Studies: To understand protein-ligand interactions

  • Methodological Research: As a model compound for developing new synthetic methodologies

  • Material Science: Potential applications in specialized material development

Comparison with Similar Compounds

Structural Analogs

Several structural analogs of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid exist with varying substitution patterns or positional isomerism:

Table 4: Structural Comparison with Related Compounds

CompoundStructural DifferenceCAS NumberMolecular Weight (g/mol)
5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acidReference compound956369-25-8 207.19
3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acidIsomeric positioning of the carboxylic acid group (position 5 instead of 3)957484-20-7 207.19
5-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acidMethyl group at position 5 instead of position 3 on pyrazole-207.19
3,5-Dimethyl-4-(1H-pyrazol-4-yl)isoxazoleLacks carboxylic acid group, has additional methyl group1928788-69-5 163.18
3,5-dimethyl-1H-pyrazole-4-carboxylic acidLacks isoxazole ring113808-86-9 140.14

Structure-Activity Relationships

The subtle structural differences between these analogs can significantly impact their physicochemical properties and biological activities. Key structure-activity observations include:

ParameterClassificationDetails
Hazard SymbolsXiIrritant
Risk Codes36Irritating to the eyes
Safety Precautions26In case of contact with eyes, rinse immediately with plenty of water and seek medical advice
Storage Condition-Room temperature

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